[1-(1-Phenylpropyl)piperidin-4-yl]methanamine
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Overview
Description
“[1-(1-Phenylpropyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 1281608-36-3 . It has a molecular weight of 232.37 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2/c1-2-15(14-6-4-3-5-7-14)17-10-8-13(12-16)9-11-17/h3-7,13,15H,2,8-12,16H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[1-(1-Phenylpropyl)piperidin-4-yl]methanamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Cytochrome P450 Inhibitors
One significant application of compounds structurally related to [1-(1-Phenylpropyl)piperidin-4-yl]methanamine is their use as selective inhibitors for various cytochrome P450 (CYP) isoforms. These enzymes are crucial in drug metabolism, and inhibitors can be used to study drug-drug interactions and metabolism pathways. For instance, 2-phenyl-2-(1-piperidinyl)propane (PPP) shows selectivity for CYP2B6, indicating the potential for structurally similar compounds to serve as selective inhibitors for metabolic studies (Khojasteh et al., 2011).
Ligands for D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines, are known for their pharmacophoric groups common in antipsychotic agents. These compounds, through modifications in their arylalkyl substituents, have been shown to enhance potency and selectivity for binding affinity at D2-like receptors, which are targets for treating various neuropsychiatric disorders. This suggests the potential therapeutic applications of compounds like [1-(1-Phenylpropyl)piperidin-4-yl]methanamine in developing new antipsychotic medications (Sikazwe et al., 2009).
Prokinetic Agents in Gastrointestinal Disorders
Substituted piperidinyl compounds, closely related to [1-(1-Phenylpropyl)piperidin-4-yl]methanamine, have been studied for their prokinetic effects in treating gastrointestinal motility disorders. Cisapride, a substituted piperidinyl benzamide, has been shown to facilitate or restore motility throughout the gastrointestinal tract, highlighting the potential of structurally related compounds in managing conditions such as reflux oesophagitis, gastroparesis, and chronic constipation (McCallum et al., 1988; Wiseman & Faulds, 1994).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These codes indicate specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
[1-(1-phenylpropyl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-15(14-6-4-3-5-7-14)17-10-8-13(12-16)9-11-17/h3-7,13,15H,2,8-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMDCNYJPYEZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2CCC(CC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Phenylpropyl)piperidin-4-yl]methanamine | |
CAS RN |
1281608-36-3 |
Source
|
Record name | [1-(1-phenylpropyl)piperidin-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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